molecular formula C8H5ClN2O2 B1384428 4-Chloroquinazoline-6,7-diol CAS No. 1145671-36-8

4-Chloroquinazoline-6,7-diol

Cat. No.: B1384428
CAS No.: 1145671-36-8
M. Wt: 196.59 g/mol
InChI Key: UNQTWJOLTBKYPZ-UHFFFAOYSA-N
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Description

4-Chloroquinazoline-6,7-diol is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring

Mechanism of Action

Target of Action

The primary targets of 4-Chloroquinazoline-6,7-diol are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH, presence of other compounds, and specific cellular environments, may also affect the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

4-Chloroquinazoline-6,7-diol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cellular signaling pathways and metabolic processes. Additionally, this compound has been shown to bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to inhibit the phosphorylation of epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active site of kinases, it prevents the transfer of phosphate groups, thereby disrupting signaling pathways that are crucial for cell growth and survival . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can lead to changes in cellular behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to inhibit tumor growth and induce apoptosis without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . This inhibition can lead to altered levels of metabolites and affect overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors play a crucial role in determining the compound’s biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinazoline-6,7-diol typically involves the chlorination of quinazoline derivatives followed by hydroxylation. One common method includes the reaction of 4-chloroquinazoline with hydroxylating agents under controlled conditions . The reaction mixture is stirred at room temperature and then evaporated to dryness. The resulting solid is triturated with acetonitrile, filtered, and washed with dichloromethane and diethyl ether to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloroquinazoline-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-6,7-dione, while substitution reactions can produce a variety of substituted quinazoline derivatives .

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazoline: A precursor to 4-Chloroquinazoline-6,7-diol, used in similar applications.

    6,7-Dihydroxyquinazoline: A related compound with hydroxyl groups at the 6 and 7 positions, but without the chlorine atom.

    4-Chloro-6,7-dihydroxyquinazoline: Another derivative with similar properties and applications.

Uniqueness

This compound is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloroquinazoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-8-4-1-6(12)7(13)2-5(4)10-3-11-8/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQTWJOLTBKYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1O)O)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695040
Record name 4-Chloro-6-hydroxyquinazolin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145671-36-8
Record name 4-Chloro-6-hydroxyquinazolin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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